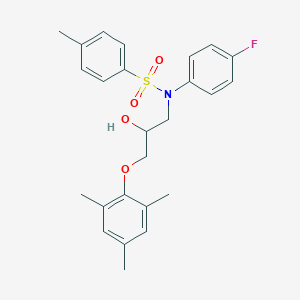![molecular formula C17H15NO6S B2669147 3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid CAS No. 433327-86-7](/img/structure/B2669147.png)
3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-amine, which is a common moiety in many bioactive molecules . The molecular formula is C14H11NO6S and the molecular weight is 321.3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The compound contains a benzodioxol group, an aminosulfonyl group, and a phenylacrylic acid group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available.Applications De Recherche Scientifique
Michael Addition and Compound Synthesis
Michael Addition reactions involving acrylic compounds, including those similar to the specified chemical structure, have been explored for synthesizing various organic compounds. For instance, acrylic compounds have been converted into corresponding propionic acids and their derivatives, showcasing the utility of these reactions in organic synthesis (Kamogawa, Kusaka, & Nanasawa, 1980).
Hydrogel Modification
Poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds, including those with structures related to the specified chemical. These modifications have been shown to enhance the hydrogels' swelling properties and thermal stability, suggesting potential applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).
Solar Cell Applications
Organic sensitizers for solar cells have been engineered to include donor, electron-conducting, and anchoring groups, demonstrating the role of acrylic acid derivatives in improving solar energy conversion efficiency. This research highlights the potential of such compounds in the development of high-efficiency solar cells (Kim et al., 2006).
Polymer Synthesis and Applications
Acrylic acid and its derivatives have been used in the synthesis of polymers with specific properties, such as photochromic side chains containing azobenzene groups. These polymers have applications in materials science, including smart materials and sensors, due to their responsive properties to light (Ortyl, Janik, & Kucharski, 2002).
Environmental Applications
Guar gum-based hydrogels incorporating acrylic acid and other components have been synthesized for the adsorption of hazardous substances like heavy metals and dyes from aqueous solutions. This research underscores the environmental applications of such materials in water purification and pollution control (Singha et al., 2017).
Propriétés
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-11-2-3-12(4-7-17(19)20)8-16(11)25(21,22)18-13-5-6-14-15(9-13)24-10-23-14/h2-9,18H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWGJRVRNFNVFT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

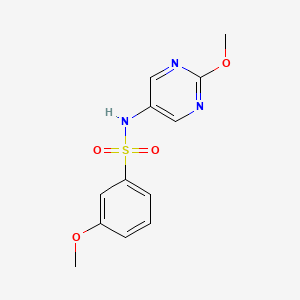
![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)
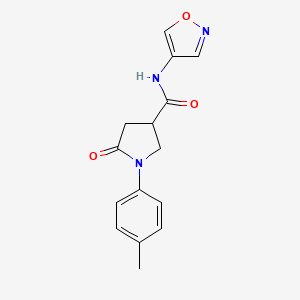
![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)
![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)
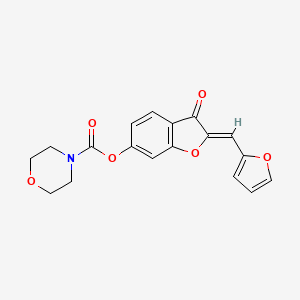
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
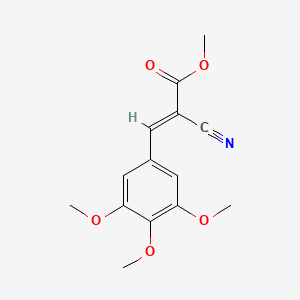
![2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole](/img/structure/B2669081.png)
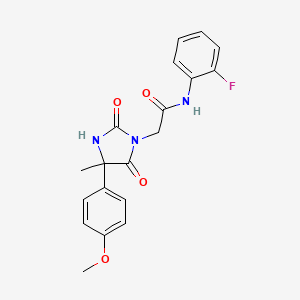
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)
